molecular formula C21H25N3O5S B2547543 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922021-90-7

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2547543
CAS No.: 922021-90-7
M. Wt: 431.51
InChI Key: HGNSMZLYTVIILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is involved in the synthesis of complex organic compounds. For instance, it is used in the synthesis of dibenzo[e,g]isoindol-1-ones, which are benzenoid analogues of biological indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-ones known for their wide range of biological activity (van Loon et al., 2014). Another study involved the synthesis of novel benzimidazole fused-1,4-oxazepines, which required the use of such complex organic structures (Almansour et al., 2016).

Photophysical Properties

Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a chemical structure related to this compound, showed unique photophysical properties. This compound, with a fused oxazapolycyclic skeleton, exhibited strong blue emission in dichloromethane, indicating potential applications in photophysical and photochemical research (Petrovskii et al., 2017).

Biological Activity

Compounds structurally similar to this compound have been studied for their potential biological activities. For instance, thieno[2,3-b]azepin-4-ones, related to this compound, were synthesized as potential antineoplastic agents (Koebel et al., 1975). Additionally, compounds like 11-Substituted 3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, which share a similar molecular framework, demonstrated moderate analgesic activity (Matsuo et al., 1985).

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13(2)19(25)22-14-5-8-16(9-6-14)30(27,28)24-15-7-10-17-18(11-15)29-12-21(3,4)20(26)23-17/h5-11,13,24H,12H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNSMZLYTVIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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